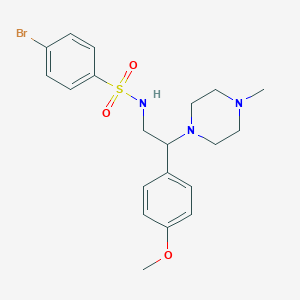

4-bromo-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

4-Bromo-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine substituent at the para-position of the benzene ring. The sulfonamide group is linked to an ethyl chain bearing a 4-methoxyphenyl moiety and a 4-methylpiperazine ring.

Properties

IUPAC Name |

4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BrN3O3S/c1-23-11-13-24(14-12-23)20(16-3-7-18(27-2)8-4-16)15-22-28(25,26)19-9-5-17(21)6-10-19/h3-10,20,22H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFRHMWILNSGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-bromo-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a bromine atom, a methoxyphenyl group, and a piperazine moiety, suggest diverse interactions within biological systems.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : C₁₈H₂₃BrN₂O₂S

- Key Functional Groups :

- Bromine atom (Br)

- Methoxy group (-OCH₃)

- Piperazine ring

- Sulfonamide group (-SO₂NH₂)

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values observed in different studies:

These results indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the activation of caspases and modulation of p53 expression levels.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated but is believed to involve interaction with specific molecular targets such as receptors or enzymes. The methoxyphenyl group likely facilitates binding to hydrophobic pockets in proteins, while the piperazine moiety enhances solubility and bioavailability.

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study published in Molecules reported that the compound showed significant cytotoxicity against MCF-7 and A549 cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways.

- Inhibition Studies : Another research article highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The compound demonstrated selective inhibition at nanomolar concentrations against specific targets .

- Comparative Analysis : A comparative study indicated that derivatives of similar sulfonamide structures exhibited varying degrees of biological activity, suggesting that modifications to the side chains could enhance efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide (4MNB)

- Structure : Replaces the sulfonamide group with a benzamide and introduces a nitro group at the ortho-position of the methoxyphenyl ring.

- Key Differences : The absence of the piperazine ring and sulfonamide group reduces polarity compared to the target compound. Crystallographic studies reveal intermolecular hydrogen bonding between the nitro and methoxy groups, influencing packing efficiency .

- Relevance : Highlights the impact of electron-withdrawing groups (e.g., nitro) on solubility and crystallinity.

4-Bromo-N-(4-Bromo-2-Nitrophenyl)benzenesulfonamide (CAS 10589-69-2)

- Structure : Features dual bromine substituents and a nitro group on the phenyl ring.

- Molecular Weight : 436.08 g/mol, significantly lower than the target compound due to the lack of a piperazine moiety.

- Applications : Used as a synthetic intermediate; the nitro group enhances reactivity in reduction or substitution reactions .

N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxyphenyl)-4-Methylbenzenesulfonamide

- Structure : Incorporates a pyrimidine-thioether linkage and a piperidine ring instead of piperazine.

- Crystallographic Data :

- Relevance : Demonstrates how heterocyclic systems (e.g., pyrimidine) modulate steric and electronic properties.

N-(4-Bromo-2-Methylphenyl)-2-[4-(3-Chlorophenyl)Piperazin-1-yl]Acetamide

- Structure : Combines a brominated phenyl group with a chlorophenyl-piperazine acetamide backbone.

- Molecular Weight : 422.75 g/mol.

- Pharmacological Potential: Piperazine derivatives are common in CNS-targeting drugs; the chloro substituent may enhance lipophilicity .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-bromo-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

- Answer : The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonamide bond formation, and purification via column chromatography or recrystallization. Key parameters include temperature control (40–80°C), solvent selection (e.g., dichloromethane or THF), and pH adjustments to stabilize intermediates. Yield optimization often requires iterative refinement of reaction times and stoichiometry .

- Methodology : Monitor reaction progress via TLC/HPLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Answer : Structural validation relies on:

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH2 signals at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles, confirming spatial arrangement .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., [M+H]+ at m/z 506.08) .

Q. What preliminary biological activities are associated with this compound?

- Answer : Early studies suggest interactions with neurotransmitter receptors (e.g., serotonin/dopamine receptors) due to the 4-methylpiperazine moiety. In vitro assays show moderate inhibition of inflammatory cytokines (e.g., TNF-α, IC50 ~15 µM) .

- Experimental Design : Use HEK-293 cells transfected with receptor plasmids for binding assays, and LPS-stimulated macrophages for cytokine profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, piperazine alkylation) influence bioactivity and pharmacokinetics?

- Answer : Comparative studies of analogs reveal:

| Modification | Effect on Activity |

|---|---|

| Bromine → Chlorine | Reduced receptor binding affinity (ΔpIC50 = -0.8) |

| 4-Methylpiperazine → 4-Benzylpiperazine | Enhanced blood-brain barrier permeability (logBB = +0.4) |

- Methodology : Synthesize derivatives via Suzuki coupling or reductive amination, then assess solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding .

Q. How can contradictory data in receptor binding studies be resolved?

- Answer : Discrepancies often arise from assay conditions (e.g., pH, ion concentrations). For example:

- Contradiction : Ki values vary by 10-fold between radioligand (³H-spiperone) and fluorescence polarization assays.

- Resolution : Standardize buffer systems (e.g., 25 mM HEPES, pH 7.4) and validate with orthogonal methods (e.g., SPR vs. ITC) .

Q. What computational strategies predict target selectivity and off-target effects?

- Answer : Combine:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., piperazine nitrogen H-bonding with Asp114 of 5-HT2A) .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) .

- Docking Scores : Prioritize targets using AutoDock Vina (e.g., ΔG = -9.2 kcal/mol for σ1 receptor) .

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.